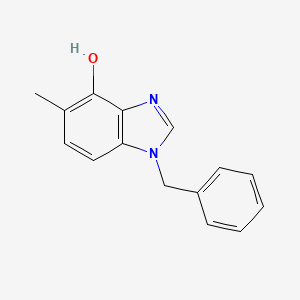

1-Benzyl-5-methyl-1H-benzimidazol-4-ol

Description

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-benzyl-5-methylbenzimidazol-4-ol |

InChI |

InChI=1S/C15H14N2O/c1-11-7-8-13-14(15(11)18)16-10-17(13)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |

InChI Key |

ZKMJSSWGNMZAGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(C=N2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves:

- Formation of the benzimidazole core by cyclocondensation of o-phenylenediamine derivatives.

- Introduction of the benzyl group at the N-1 position.

- Installation of the methyl group at the 5-position of the benzimidazole ring.

- Hydroxylation at the 4-position of the benzimidazole ring.

Method from Patent WO2015005615A1 (2014)

This patent describes a method for preparing benzimidazole derivatives with excellent yield using low-cost starting materials and avoiding dangerous reagents, suitable for large-scale production.

- Starting materials: o-phenylenediamine derivatives and benzyl halides.

- Key steps:

- Stobbe condensation reaction under basic conditions (potassium tert-butoxide, sodium ethoxide, or sodium methoxide).

- Reaction solvents include methanol, ethanol, acetonitrile, or methylene chloride.

- Reaction temperature maintained between 50°C to 55°C.

- Isolation: After reaction completion, solvent removal under reduced pressure followed by addition of water and filtration to isolate the product.

- Yields: High yields reported due to efficient reaction conditions and avoidance of additional separation steps.

- Example: Preparation of 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxyamide as an analog, indicating similar synthetic applicability for this compound.

Environmentally Friendly Synthesis Using Catalysts (PMC Article, 2021)

A study reported the synthesis of substituted benzimidazoles using inexpensive and environmentally benign catalysts such as silica-supported zinc chloride, iodine, and boric acid.

- Procedure:

- Condensation of o-phenylenediamine with benzyl aldehyde derivatives in aqueous or mixed solvent systems.

- Catalysis by boric acid or iodine under mild conditions.

- Reaction times typically less than 2 hours at moderate temperatures (~100-120°C).

- Purification: Crude products purified by recrystallization or column chromatography.

- Advantages: Avoids toxic organic solvents and expensive catalysts, reducing environmental impact.

- Relevance: This method can be adapted for this compound by selecting appropriate methyl-substituted benzaldehyde or o-phenylenediamine derivatives.

Stepwise Synthesis via Imidazole Intermediates (Patent CN116751167A, 2023)

Although focused on an imidazole derivative, this patent provides insight into stepwise synthesis involving:

- Reaction of 2-bromopropionaldehyde with acetamidine hydrochloride to form 2-methylimidazole-4-formaldehyde.

- Alkylation with bromobenzyl to yield 1-benzyl-2-methylimidazole-4-formaldehyde.

- Final condensation with diethyl succinate to generate the target compound.

Key features relevant to benzimidazole synthesis:

| Step | Reaction | Conditions | Solvents | Catalysts/Bases | Notes |

|---|---|---|---|---|---|

| s1 | 2-bromopropionaldehyde + acetamidine hydrochloride → 2-methylimidazole-4-formaldehyde | Nitrogen atmosphere, strong base catalysis (e.g., sodium methoxide) | Dichloromethane, tetrahydrofuran, acetone, butanone | Sodium methoxide, potassium hydroxide, etc. | Avoids strong acid gas generation, stable intermediates |

| s2 | 2-methylimidazole-4-formaldehyde + bromobenzyl → 1-benzyl-2-methylimidazole-4-formaldehyde | Nitrogen atmosphere, strong base catalysis | Tetrahydrofuran | Strong base | Alkylation step |

| s3 | 1-benzyl-2-methylimidazole-4-formaldehyde + diethyl succinate → target compound | Catalyzed by strong base | Methanol, ethanol, isopropanol | Strong base | Final condensation |

- Yield: Approximately 53% based on 2-bromopropionaldehyde, suitable for industrial scale.

Comparative Analysis of Preparation Methods

| Feature | WO2015005615A1 Method | Environmentally Friendly Catalytic Method | CN116751167A Stepwise Imidazole Method |

|---|---|---|---|

| Starting Materials | Low-cost o-phenylenediamine derivatives and benzyl halides | o-Phenylenediamine and benzyl aldehydes | 2-bromopropionaldehyde, acetamidine hydrochloride, bromobenzyl |

| Reaction Conditions | Mild base catalysis, 50-55°C, organic solvents | Mild acid or Lewis acid catalysis, aqueous or mixed solvents, 100-120°C | Nitrogen atmosphere, strong base catalysis, various solvents |

| Environmental Impact | Avoids dangerous reagents, suitable for scale-up | Uses non-toxic catalysts, avoids hazardous solvents | Stable intermediates, avoids strong acid gases |

| Yield | High yield, no additional separation needed | Moderate to good yield, requires purification | Moderate yield (~53%), industrially feasible |

| Purification | Filtration, washing, drying | Recrystallization or chromatography | Chromatography |

Full Research Findings and Notes

The WO2015005615A1 patent emphasizes a scalable and safe synthetic route for benzimidazole derivatives, highlighting the importance of selecting appropriate bases and solvents to maximize yield and simplify purification.

The 2021 PMC article underscores the shift toward green chemistry approaches in benzimidazole synthesis, leveraging inexpensive catalysts and avoiding toxic solvents, which can be adapted to synthesize this compound with modifications in substrate choice.

The CN116751167A patent, while focused on an imidazole analog, provides a detailed multi-step synthetic strategy that can inspire analogous approaches for benzimidazole derivatives, emphasizing the use of nitrogen atmosphere and strong base catalysis for improved stability and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-benzimidazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

- Oxidation of the hydroxyl group leads to the formation of 1-Benzyl-5-methyl-1H-benzimidazol-4-one.

- Reduction of the imidazole ring results in dihydrobenzimidazole derivatives.

- Substitution reactions yield various functionalized benzimidazole derivatives .

Scientific Research Applications

1-Benzyl-5-methyl-1H-benzimidazol-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-benzimidazol-4-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole

- Substituents : Benzyl (N1), phenyl (C2), chlorine (C5).

- Key Differences : Unlike the hydroxyl group in the target compound, this analogue features a chlorine atom at C5 and a phenyl group at C2. Chlorine enhances electronegativity and may increase metabolic stability, while phenyl substitution at C2 could sterically hinder interactions with biological targets .

- Spectral Data : Reported $ ^1H $ NMR peaks include δ 5.62 (s, 2H, benzyl CH$_2$), 7.00–7.81 ppm (aromatic protons), aligning with benzimidazole core features .

4-(1-Piperidinylmethyl)-1H-benzimidazol-5-ol

- Substituents : Piperidinylmethyl (C4), hydroxyl (C5).

- Key Differences : The C4 hydroxyl in the target compound is replaced by a piperidinylmethyl group, introducing a basic amine. This modification enhances solubility in acidic environments and may alter receptor-binding profiles .

4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol

- Substituents: Dimethylaminomethyl (C4), methyl (C2), hydroxyl (C5).

- The additional methyl at C2 may reduce conformational flexibility compared to the target compound .

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

- Substituents: Benzyl(2-hydroxyethyl)amino (C5), methyl (N1), ethyl ester side chain.

- Key Differences: The hydroxyl group in the target compound is absent here; instead, a bulky benzyl(2-hydroxyethyl)amino group at C5 and an ester side chain may enhance membrane permeability or modulate pharmacokinetics .

Hydrogen-Bonding Capacity

- In contrast, chlorine or alkyl/amine substituents in analogues prioritize lipophilicity or charge-based interactions .

Lipophilicity and Bioavailability

Pharmacological Potential

While direct activity data for 1-Benzyl-5-methyl-1H-benzimidazol-4-ol is unavailable, structural parallels suggest possible applications:

Q & A

Q. Advanced Research Focus

- 1-Position (Benzyl group) : The benzyl moiety influences lipophilicity and target binding. Substituting electron-withdrawing groups (e.g., halogens) may enhance antimicrobial activity by improving membrane penetration .

- 5-Position (Methyl group) : Methylation can sterically hinder metabolic degradation, prolonging half-life. Replacing methyl with bulkier groups (e.g., ethyl) may modulate receptor selectivity .

Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs and testing via assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Data Contradiction Analysis

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines .

- Structural impurities : Characterize compounds via HPLC and NMR to confirm purity (>95%) .

- Solubility effects : Use DMSO/water mixtures to ensure consistent solubility across studies .

Case Study : If a derivative shows antitumor activity in one study but not another, validate via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

What spectroscopic and computational methods are recommended for characterizing this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.8–5.2 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅N₂O).

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry (e.g., using synchrotron sources) .

Computational : DFT calculations (e.g., Gaussian 16) predict electronic properties and reactive sites .

What strategies are effective for elucidating the mechanism of action of this compound in anticancer studies?

Q. Advanced Research Focus

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds .

- Enzyme inhibition : Measure kinase inhibition (e.g., EGFR) via fluorescence polarization assays .

- Transcriptomic profiling : RNA-seq can reveal pathways affected (e.g., apoptosis, cell cycle) .

Validation : Compare results with known inhibitors (positive controls) and knockout models (e.g., CRISPR-Cas9) .

How can researchers mitigate toxicity concerns while maintaining the efficacy of benzimidazole-based compounds?

Q. Advanced Research Focus

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .

- Cytotoxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .

- Pharmacokinetic studies : Measure bioavailability and clearance in rodent models to optimize dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.